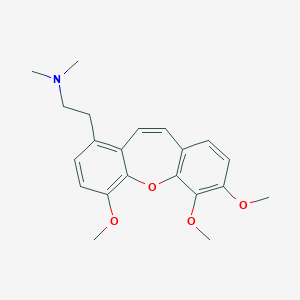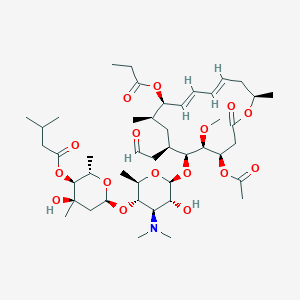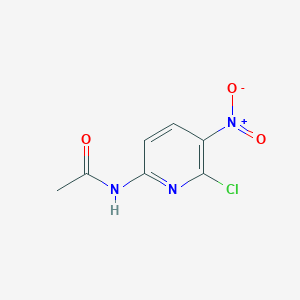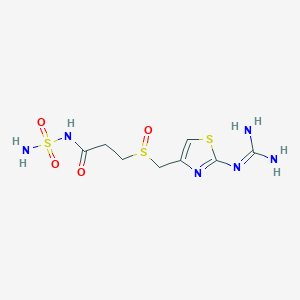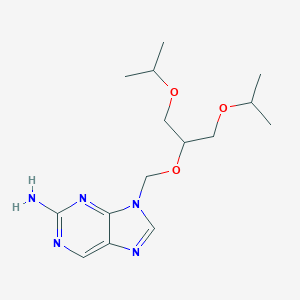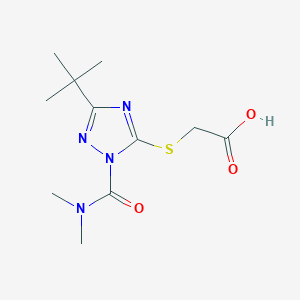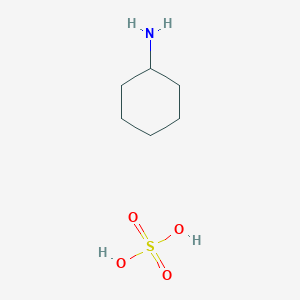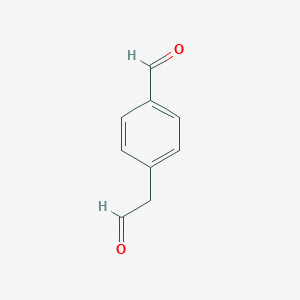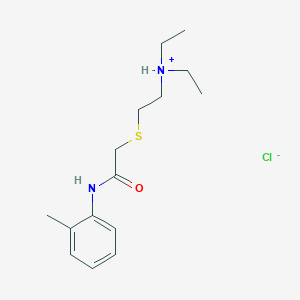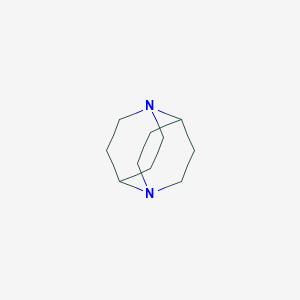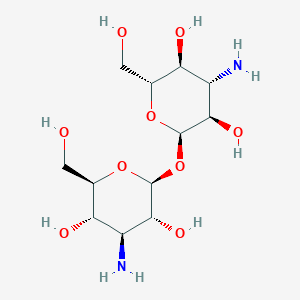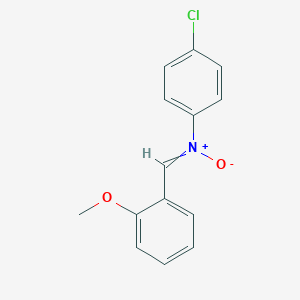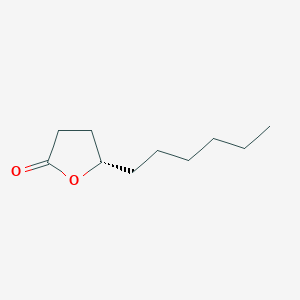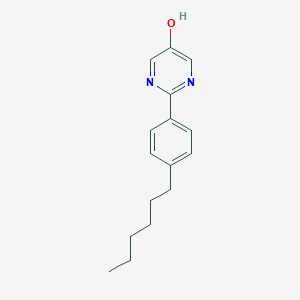
2-(4-Hexylphenyl)-5-hydroxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hexylphenyl)-5-hydroxypyrimidine, also known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HPPH is a pyrimidine derivative that has been found to exhibit unique biochemical and physiological effects.
作用機序
The mechanism of action of 2-(4-Hexylphenyl)-5-hydroxypyrimidine involves the generation of singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause oxidative damage to cellular components such as proteins, lipids, and DNA. This oxidative damage can ultimately lead to cell death.
生化学的および生理学的効果
2-(4-Hexylphenyl)-5-hydroxypyrimidine has been found to exhibit unique biochemical and physiological effects. Studies have shown that 2-(4-Hexylphenyl)-5-hydroxypyrimidine can selectively bind to cancer cells and induce cell death upon irradiation with light. 2-(4-Hexylphenyl)-5-hydroxypyrimidine has also been found to exhibit excellent tumor imaging properties due to its ability to selectively accumulate in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Hexylphenyl)-5-hydroxypyrimidine in lab experiments is its ability to selectively bind to cancer cells, making it an ideal candidate for cancer treatment and imaging. However, one of the limitations of using 2-(4-Hexylphenyl)-5-hydroxypyrimidine is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-(4-Hexylphenyl)-5-hydroxypyrimidine. One area of research is the development of new synthesis methods that can improve the yield and purity of 2-(4-Hexylphenyl)-5-hydroxypyrimidine. Another area of research is the investigation of 2-(4-Hexylphenyl)-5-hydroxypyrimidine's potential applications in other fields such as antimicrobial therapy and environmental remediation. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Hexylphenyl)-5-hydroxypyrimidine and its potential side effects.
合成法
The synthesis of 2-(4-Hexylphenyl)-5-hydroxypyrimidine involves the reaction of 4-bromohexylbenzene with 2,4-dihydroxypyrimidine in the presence of a catalyst such as potassium carbonate. The reaction proceeds under reflux conditions in a solvent such as dimethylformamide. The resulting product is then purified by column chromatography to obtain pure 2-(4-Hexylphenyl)-5-hydroxypyrimidine.
科学的研究の応用
2-(4-Hexylphenyl)-5-hydroxypyrimidine has been extensively studied for its potential applications in various fields such as photodynamic therapy, cancer treatment, and imaging. 2-(4-Hexylphenyl)-5-hydroxypyrimidine has been found to exhibit excellent photodynamic therapy properties due to its ability to generate singlet oxygen upon irradiation with light. This property makes it an ideal candidate for cancer treatment as singlet oxygen can cause cell death in cancer cells. 2-(4-Hexylphenyl)-5-hydroxypyrimidine has also been used as an imaging agent in various studies due to its ability to selectively bind to cancer cells.
特性
CAS番号 |
106808-96-2 |
|---|---|
製品名 |
2-(4-Hexylphenyl)-5-hydroxypyrimidine |
分子式 |
C16H20N2O |
分子量 |
256.34 g/mol |
IUPAC名 |
2-(4-hexylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C16H20N2O/c1-2-3-4-5-6-13-7-9-14(10-8-13)16-17-11-15(19)12-18-16/h7-12,19H,2-6H2,1H3 |
InChIキー |
DAXDAVFMDVPEFK-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
正規SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
同義語 |
2-(4-Hexylphenyl)-5-hydroxypyrimidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



